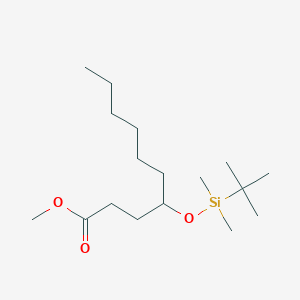
Methyl 4-((tert-butyldimethylsilyl)oxy)decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((tert-butyldimethylsilyl)oxy)decanoate is an organic compound that belongs to the class of silyl ethers. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to the oxygen atom of a decanoate ester. Silyl ethers are commonly used as protecting groups in organic synthesis due to their stability and ease of removal under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butyldimethylsilyl)oxy)decanoate typically involves the reaction of methyl 4-hydroxydecanoate with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The reaction proceeds via the formation of a silyl ether intermediate, which is then converted to the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-((tert-butyldimethylsilyl)oxy)decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is used to remove the silyl ether group.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-((tert-butyldimethylsilyl)oxy)decanoate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 4-((tert-butyldimethylsilyl)oxy)decanoate primarily involves the protection of hydroxyl groups during chemical reactions. The TBDMS group provides steric hindrance, preventing unwanted side reactions. The silyl ether bond can be selectively cleaved under mild acidic or basic conditions, allowing for the controlled release of the protected hydroxyl group .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-((trimethylsilyl)oxy)decanoate: Similar in structure but with a trimethylsilyl (TMS) group instead of TBDMS.
Methyl 4-((triisopropylsilyl)oxy)decanoate: Contains a triisopropylsilyl (TIPS) group, offering different steric properties.
Methyl 4-((tert-butyldiphenylsilyl)oxy)decanoate: Features a tert-butyldiphenylsilyl (TBDPS) group, providing greater stability.
Uniqueness
Methyl 4-((tert-butyldimethylsilyl)oxy)decanoate is unique due to the balance it offers between stability and ease of removal. The TBDMS group is more hydrolytically stable than TMS but easier to remove than TIPS or TBDPS, making it a versatile protecting group in organic synthesis .
Propiedades
Fórmula molecular |
C17H36O3Si |
|---|---|
Peso molecular |
316.6 g/mol |
Nombre IUPAC |
methyl 4-[tert-butyl(dimethyl)silyl]oxydecanoate |
InChI |
InChI=1S/C17H36O3Si/c1-8-9-10-11-12-15(13-14-16(18)19-5)20-21(6,7)17(2,3)4/h15H,8-14H2,1-7H3 |
Clave InChI |
HOIDUCBIRJZKMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCC(=O)OC)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


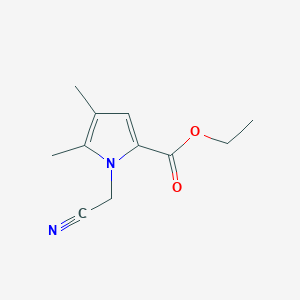

![2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13695183.png)
![Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate](/img/structure/B13695188.png)

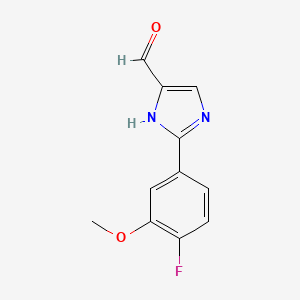

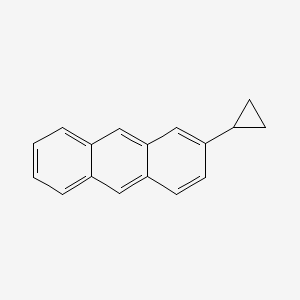
![1-[(1E)-1,3-Butadien-1-Yl]-4-Fluorobenzene](/img/structure/B13695209.png)

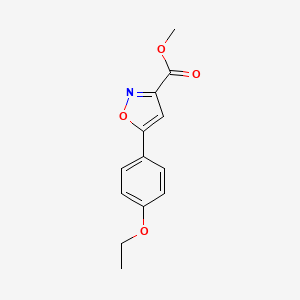
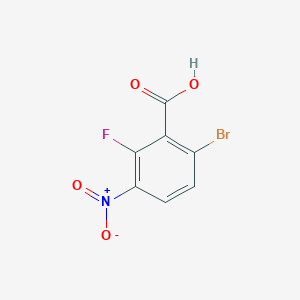
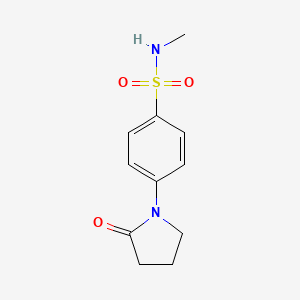
![3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13695251.png)
